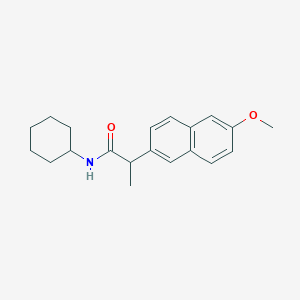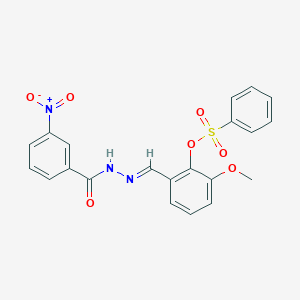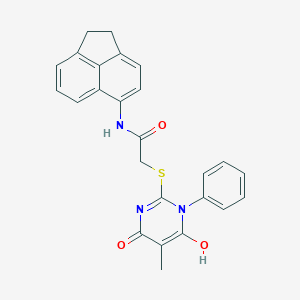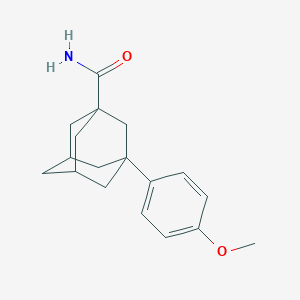
N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide, also known as CYCLO, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in inflammation and pain. CYCLO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mécanisme D'action
N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain. By blocking COX-2, N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide has been shown to have a good safety profile and low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide in lab experiments is its potent and selective inhibition of COX-2, which allows for the study of the specific role of COX-2 in various diseases. However, one of the limitations of using N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to develop more efficient and cost-effective synthesis methods for N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide, which can improve its availability and accessibility for research purposes. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide and its potential side effects in animal models.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide involves the reaction of 6-methoxy-2-naphthoic acid with cyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then reduced with a reducing agent, such as lithium aluminum hydride (LiAlH4), to yield N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the COX-2 pathway. In Alzheimer's disease, N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In cardiovascular diseases, N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide has been shown to reduce inflammation and prevent atherosclerosis.
Propriétés
Nom du produit |
N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(20(22)21-18-6-4-3-5-7-18)15-8-9-17-13-19(23-2)11-10-16(17)12-15/h8-14,18H,3-7H2,1-2H3,(H,21,22) |
Clé InChI |
XKBOCEDJWNRVFZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3CCCCC3 |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)
![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)
![N-(2,3-dichlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B269698.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B269705.png)
![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)
![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)

![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)